molecular formula C19H23N3O3 B3980791 3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide

3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide

Cat. No. B3980791
M. Wt: 341.4 g/mol
InChI Key: ILVYWJTULHEOTA-UHFFFAOYSA-N
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Description

The compound “3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide” is a complex organic molecule that contains a benzamide group, a piperidine ring, and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions . The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid. The piperidine and pyridine rings might undergo electrophilic substitution reactions .

Future Directions

Given the presence of multiple functional groups and rings in its structure, this compound could be a candidate for further study in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-18-8-7-16(11-20-18)21-19(24)15-5-2-4-14(10-15)12-22-9-3-6-17(23)13-22/h2,4-5,7-8,10-11,17,23H,3,6,9,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVYWJTULHEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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